

Ethyl 3-benzoylacrylate: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Ethyl 3-benzoylacrylate

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Abstract

Ethyl 3-benzoylacrylate, a synthetic compound first reported in the mid-20th century, has emerged as a versatile intermediate in organic synthesis. This technical guide provides an in-depth overview of its discovery, historical development, and key chemical transformations. Detailed experimental protocols for its synthesis and its application in the preparation of the angiotensin-converting enzyme (ACE) inhibitor Enalapril are presented. Furthermore, its utility as a dienophile in Diels-Alder reactions and as a Michael acceptor is discussed. Quantitative data are summarized in structured tables, and key reaction pathways are visualized using Graphviz diagrams to offer a comprehensive resource for researchers in the field.

Introduction and Historical Context

Ethyl 3-benzoylacrylate (CAS No. 17450-56-5) is a synthetic α,β -unsaturated keto-ester that does not occur naturally.^[1] Its first significant mention in chemical literature appears to be in the early 1970s, with a 1972 publication in Tetrahedron Letters being a key early reference to its synthesis.^[1] The development of this compound was likely driven by the broader exploration of acrylate derivatives for polymer synthesis and as intermediates in the pharmaceutical industry.^[1] Its importance grew significantly with the discovery that it serves as a crucial building block in the synthesis of Enalapril, a widely used ACE inhibitor for the treatment of hypertension.^{[1][2]}

Physicochemical Properties

Ethyl 3-benzoylacrylate is a clear, yellow liquid at room temperature.^[1] A summary of its key physical and chemical properties is provided in Table 1.

Table 1: Physicochemical Properties of **Ethyl 3-benzoylacrylate**

Property	Value	Reference(s)
CAS Number	17450-56-5	[1]
Molecular Formula	C ₁₂ H ₁₂ O ₃	[3]
Molecular Weight	204.22 g/mol	[3]
Appearance	Clear yellow liquid	[1]
Boiling Point	184-185 °C at 25 mmHg	[1]
Density	1.112 g/mL at 25 °C	[1]
Refractive Index	n _{20/D} 1.543	[4]
Solubility	Insoluble in water	[5]

Synthesis of Ethyl 3-benzoylacrylate

The most common and industrially significant method for the preparation of **Ethyl 3-benzoylacrylate** involves a two-step process: the Friedel-Crafts acylation of benzene with maleic anhydride to produce 3-benzoylacrylic acid, followed by the esterification of the resulting acid.

Synthesis of 3-Benzoylacrylic Acid via Friedel-Crafts Reaction

This reaction proceeds through an electrophilic aromatic substitution mechanism where the acylium ion, generated from maleic anhydride and a Lewis acid catalyst (typically aluminum chloride), attacks the benzene ring.

- Materials:

- Maleic anhydride (34 g, 0.347 mol)
- Dry, thiophene-free benzene (175 g, 200 mL, 2.24 mol)
- Anhydrous aluminum chloride (100 g, 0.75 mol)
- Water
- Concentrated hydrochloric acid
- Procedure:
 - In a 1-L three-necked round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, dissolve maleic anhydride in benzene.[6]
 - With stirring, add anhydrous aluminum chloride in portions at a rate that maintains a moderate reflux of the benzene. The addition typically takes about 20 minutes.[6]
 - After the addition is complete, heat the mixture under reflux on a steam bath with stirring for 1 hour.[6]
 - Cool the reaction flask in an ice bath and hydrolyze the complex by the slow addition of 200 mL of water, followed by 50 mL of concentrated hydrochloric acid.[6]
 - Transfer the mixture to a Claisen flask and remove the benzene and some water by distillation under reduced pressure (20-30 mm).[6]
 - Transfer the molten residue to a beaker and allow it to stand at 0-5 °C for 1 hour to crystallize the product.[6]
 - Collect the yellow solid by suction filtration and wash with a solution of 25 mL of concentrated hydrochloric acid in 100 mL of water, followed by 100 mL of water.[6]
 - The crude 3-benzoylacrylic acid can be further purified by recrystallization from benzene.[6]

Esterification of 3-Benzoylacrylic Acid

The carboxylic acid is converted to its ethyl ester using an excess of ethanol in the presence of an acid catalyst, typically sulfuric acid. This is a classic Fischer esterification reaction.

- Materials:
 - trans- β -benzoylacrylic acid (7.75 g)
 - Ethanol (25.8 mL)
 - Concentrated sulfuric acid (1.63 g)
 - Ethyl acetate
 - Saturated sodium bicarbonate solution
 - Anhydrous magnesium sulfate
- Procedure:
 - In a round-bottom flask, mix trans- β -benzoylacrylic acid, ethanol, and concentrated sulfuric acid.^[7]
 - Stir the mixture at 62 °C for 3 hours.^[7]
 - After cooling, dilute the reaction mixture with water and extract with ethyl acetate.^[7]
 - Wash the ethyl acetate layer with a saturated solution of NaHCO₃ and then with water.^[7]
 - Dry the organic layer with anhydrous magnesium sulfate.^[7]
 - Distill off the solvent to obtain ethyl trans- β -benzoylacrylate.^[7]

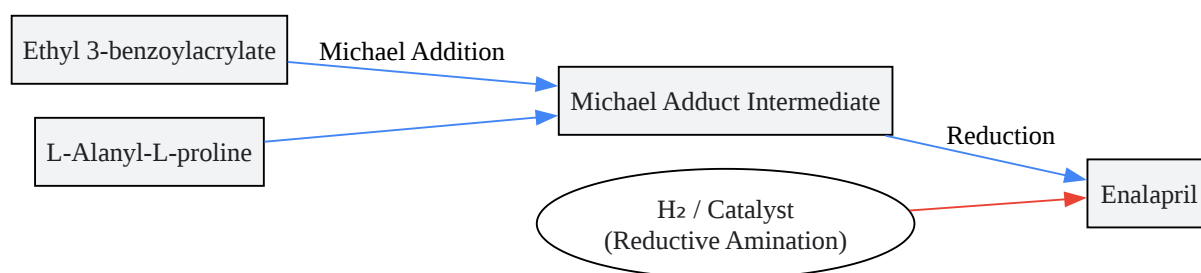
Key Reactions and Applications

Ethyl 3-benzoylacrylate is a valuable intermediate due to its reactive α,β -unsaturated ketone and ester functionalities.

Synthesis of Enalapril

A major application of **Ethyl 3-benzoylacrylate** is in the synthesis of the ACE inhibitor Enalapril. The key step is a Michael addition of the dipeptide L-alanyl-L-proline to the β -position of the acrylate.

The synthesis involves the reaction of L-alanyl-L-proline with **Ethyl 3-benzoylacrylate**, followed by reductive amination.



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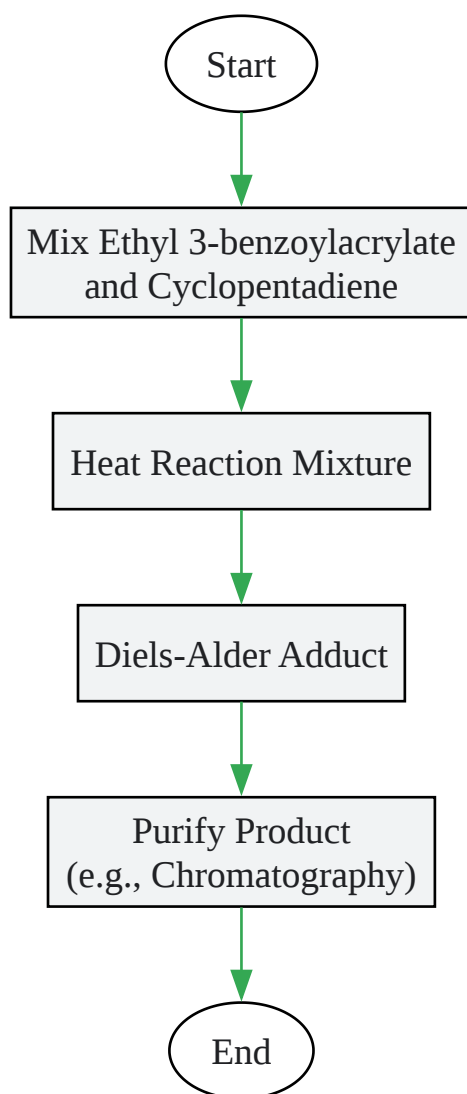
Synthesis of Enalapril from **Ethyl 3-benzoylacrylate**.

- Materials:
 - **Ethyl 3-benzoylacrylate**
 - L-alanyl-L-proline benzyl ester
 - Raney nickel catalyst
 - Hydrogen gas
 - Ethanol
- Procedure:
 - React the benzyl ester of L-alanyl-L-proline with **Ethyl 3-benzoylacrylate** in a suitable solvent to form the intermediate adduct.[8]

- Subject the resulting product to reduction with hydrogen gas using a Raney nickel catalyst. This step removes the protective benzyl group and reduces the ketone to an amine, yielding Enalapril.[8]

Diels-Alder Reactions

As a dienophile, **Ethyl 3-benzoylacrylate** can react with conjugated dienes to form cyclohexene derivatives. The electron-withdrawing benzoyl and ester groups activate the double bond for [4+2] cycloaddition reactions. A common diene used in these reactions is cyclopentadiene.



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General workflow for a Diels-Alder reaction.

Michael Addition Reactions

The electron-deficient β -carbon of **Ethyl 3-benzoylacrylate** is susceptible to nucleophilic attack in a Michael addition reaction. An example is the enantioselective guanidine catalyst-promoted Michael addition of dithranol.[1]

Conclusion

Ethyl 3-benzoylacrylate is a compound of significant historical and current importance in organic synthesis. Its straightforward preparation from readily available starting materials and its versatile reactivity have established it as a key intermediate in the pharmaceutical industry, most notably in the production of Enalapril. Its utility in fundamental organic reactions such as the Diels-Alder and Michael addition continues to make it a valuable tool for the construction of complex molecular architectures. This guide provides a foundational understanding of this important molecule for researchers and professionals in drug development and chemical synthesis.

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